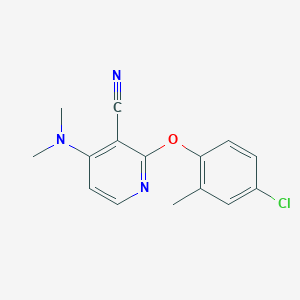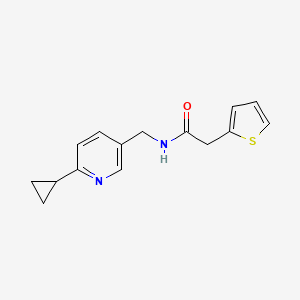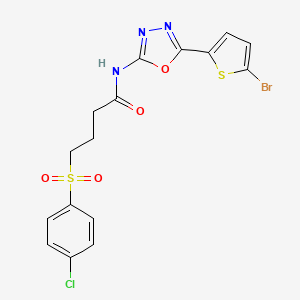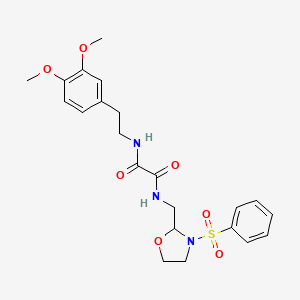
7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, also known as 7-bromo-DMIQ, is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a brominated derivative of dimethyl isoquinolin-3-one, a heterocyclic aromatic compound found in a variety of natural products. 7-bromo-DMIQ is a colorless solid that is soluble in organic solvents. It has been used as a building block for the synthesis of a variety of organic compounds, as well as for the study of the mechanism of action and biochemical and physiological effects of various compounds.
Wirkmechanismus
7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one has been shown to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one can increase the levels of these neurotransmitters, leading to an overall increase in mood and cognitive functioning.
Biochemical and Physiological Effects
7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine, leading to an overall improvement in mood and cognitive functioning. It has also been shown to have anticonvulsant, antidepressant, and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one has several advantages for use in laboratory experiments. It is a colorless solid that is soluble in organic solvents, making it easy to store and handle. It is also relatively inexpensive, making it a cost-effective option for use in research. However, there are also some drawbacks to using 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one in laboratory experiments. For example, it has been shown to be toxic in high doses, and can cause adverse side effects in humans and animals.
Zukünftige Richtungen
There are a variety of potential future directions for research involving 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one. One potential direction is to further investigate the biochemical and physiological effects of 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, with a focus on its potential therapeutic applications. Another potential direction is to investigate the use of 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one as a building block for the synthesis of a variety of organic compounds. Additionally, further research could be conducted to investigate the potential toxic effects of 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, and to develop methods to reduce or eliminate these effects. Finally, research could be conducted to investigate the potential of 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one as an inhibitor of MAO, and to develop methods to increase its efficacy.
Synthesemethoden
7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is typically synthesized through the reaction of 1,2-dihydroisoquinolin-3-one with bromine in the presence of a base. This reaction is typically done in aqueous solution, and yields the desired product in good yield. Alternatively, a reaction of 1-bromo-2-methylisoquinoline with dimethylformamide can be used to synthesize 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one.
Wissenschaftliche Forschungsanwendungen
7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a variety of organic compounds, such as benzodiazepines, indoles, and quinolones. It has also been used to study the mechanism of action and biochemical and physiological effects of various compounds, such as anticonvulsants, antidepressants, and anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
7-bromo-1,1-dimethyl-2,4-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)9-6-8(12)4-3-7(9)5-10(14)13-11/h3-4,6H,5H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCNTSNVHXIOKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CC(=O)N1)C=CC(=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2391019.png)
![ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B2391021.png)

![N-(2-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2391023.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2391024.png)


![4-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2391029.png)


![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluorophenyl)propanamide](/img/structure/B2391035.png)


